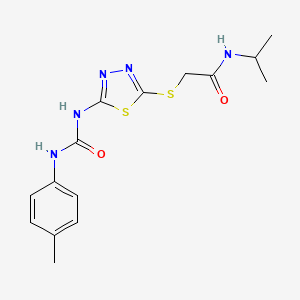

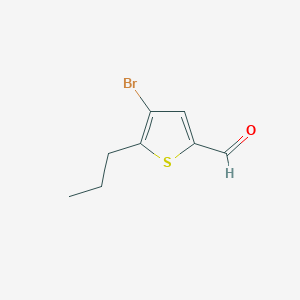

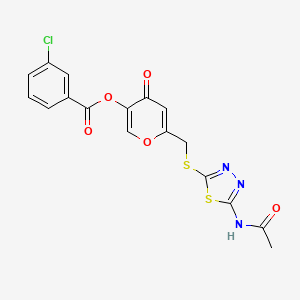

![molecular formula C17H8F2N2O B2940754 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 166760-55-0](/img/structure/B2940754.png)

3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (DFPIP) is a heterocyclic compound with a wide range of uses and applications. It is a versatile compound used in a variety of scientific research applications, such as drug discovery and development, biochemistry and molecular biology, and organic synthesis. DFPIP is a highly stable and easily synthesized compound, making it an attractive option for researchers.

科学的研究の応用

Synthesis and Biological Activity

The research on 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one and related compounds primarily focuses on their synthesis and potential biological activities. One study details the use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in synthesizing new heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties (Sayed et al., 2003). This research suggests a broader exploration into related compounds for their bioactive potentials.

Another study demonstrates the use of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine, indicating applications in drug discovery due to their regioselective nucleophilic substitution and potential for creating a variety of polyfunctional systems (Pattison et al., 2009).

Antihypertensive and Anti-inflammatory Activities

Compounds derived from the 5H-indeno[1,2-c]pyridazinone scaffold have shown unexpected anti-inflammatory activities and have been investigated for their antihypertensive and anti-inflammatory effects. The modification of these structures, such as 7-fluoro- and 5-keto-derivatives, highlighted the significance of specific substitutions in retaining or enhancing biological activities (Cignarella et al., 1982).

Further, 7-amino and 7-acylamino substituted derivatives have been synthesized and evaluated for their antihypertensive, antithrombotic, and antiulcer activities, demonstrating the potential of these compounds in treating various conditions (Cignarella et al., 1986).

Anticancer, Antiangiogenic, and Antioxidant Activities

A series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some derivatives exhibited inhibitory effects close to standard treatments, indicating their potential as therapeutic agents (Kamble et al., 2015).

作用機序

Target of Action

The primary target of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound acts as a selective and potent COX-2 inhibitor . By inhibiting COX-2, it blocks the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostanoids, including prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators.

Result of Action

The result of the action of this compound is a reduction in inflammation and pain . By inhibiting the production of pro-inflammatory prostaglandins through the inhibition of COX-2, it reduces the inflammatory response and associated pain.

特性

IUPAC Name |

3-(3,4-difluorophenyl)indeno[1,2-c]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F2N2O/c18-13-6-5-9(7-14(13)19)15-8-12-16(21-20-15)10-3-1-2-4-11(10)17(12)22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCMZHTZEXHSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

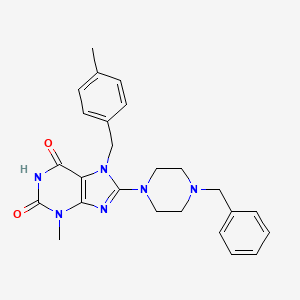

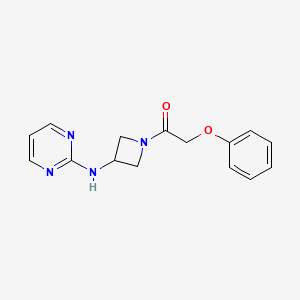

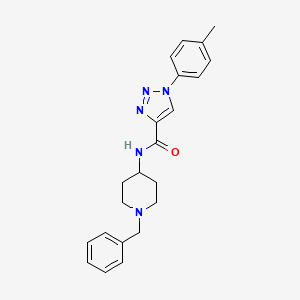

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)

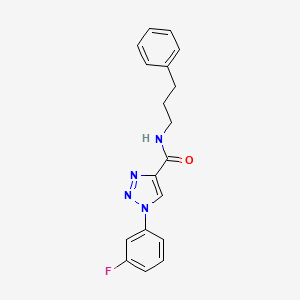

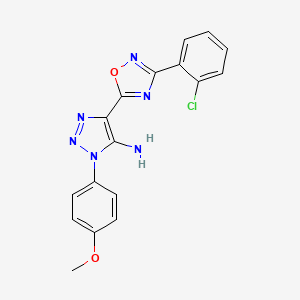

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

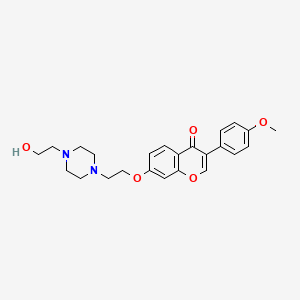

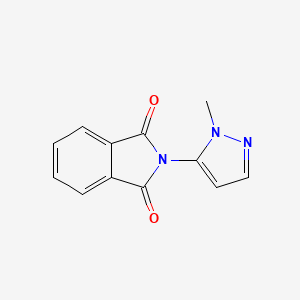

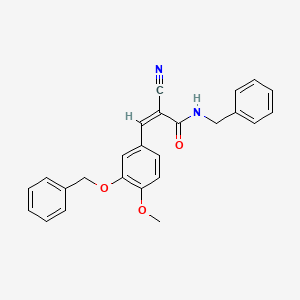

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)